molecular formula C8H11N3O4S B11777815 Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11777815
M. Wt: 245.26 g/mol
InChI Key: KPTIUOLLLVFXSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an amine source under specific conditions . The reaction is usually carried out in a solvent such as dioxane, with triethylamine as a base, and refluxed to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

ethyl 5-amino-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H11N3O4S/c1-3-15-7(12)6-5(9)4-10-8(11-6)16(2,13)14/h4H,3,9H2,1-2H3

InChI Key

KPTIUOLLLVFXSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)S(=O)(=O)C

Origin of Product

United States

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